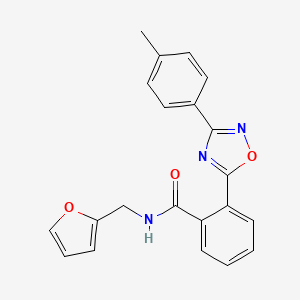

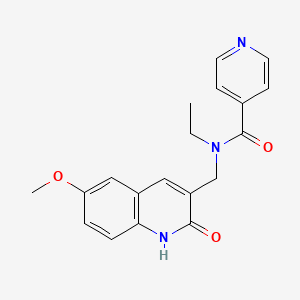

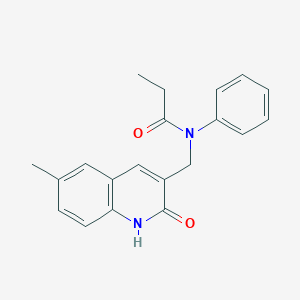

N-ethyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

Synthesis Analysis

Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Molecular Structure Analysis

Quinoline is also known as 1-benzazine, benzopyridine, and 1-azanaphthalene . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis

The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Mécanisme D'action

N-ethyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide exerts its therapeutic effects through the modulation of the endocannabinoid system, specifically by targeting the CB2 receptor. The CB2 receptor is primarily expressed in immune cells and has been shown to play a role in the regulation of inflammation and immune responses. This compound binds to the CB2 receptor and activates downstream signaling pathways that lead to the suppression of inflammation and the promotion of neuroprotection.

Biochemical and Physiological Effects:

This compound has been shown to have anti-inflammatory effects in various preclinical models of inflammation, including models of multiple sclerosis and neuropathic pain. This compound has also been shown to have neuroprotective effects in models of Huntington's disease and traumatic brain injury. These effects are thought to be mediated through the modulation of the endocannabinoid system and the activation of the CB2 receptor.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-ethyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide is its specificity for the CB2 receptor, which reduces the potential for off-target effects. This compound also has good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Orientations Futures

There are several potential future directions for the development of N-ethyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide. One direction is the further exploration of its therapeutic potential in various neurological and inflammatory conditions. Another direction is the optimization of its pharmacokinetic properties to improve its efficacy and reduce potential side effects. Additionally, the development of novel formulations of this compound that improve its solubility and bioavailability could also be explored. Finally, the development of selective CB2 receptor agonists with improved potency and selectivity could also be a potential future direction.

Méthodes De Synthèse

N-ethyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide is synthesized through a multistep process involving the condensation of isonicotinic acid with 2-hydroxy-6-methoxyquinoline, followed by the addition of N-ethyl-N-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide. The resulting product is purified through column chromatography to obtain pure this compound.

Applications De Recherche Scientifique

N-ethyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide has shown promising results in preclinical studies for its potential therapeutic benefits in the treatment of various neurological and inflammatory conditions, including multiple sclerosis, Huntington's disease, and neuropathic pain. This compound has been shown to have anti-inflammatory and neuroprotective properties, which make it a potential candidate for the treatment of these conditions.

Propriétés

IUPAC Name |

N-ethyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-3-22(19(24)13-6-8-20-9-7-13)12-15-10-14-11-16(25-2)4-5-17(14)21-18(15)23/h4-11H,3,12H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXOOUFSSVOOGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7708419.png)

![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7708432.png)

![4-[[2-[Benzenesulfonyl(benzyl)amino]acetyl]amino]benzamide](/img/structure/B7708473.png)

![1-Acetyl-3,5,7-trimethyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione](/img/structure/B7708480.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7708490.png)